molecular formula C17H25ClN2O2 B13517309 Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride

Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride

Cat. No.: B13517309
M. Wt: 324.8 g/mol
InChI Key: ONDYXBDBVTWDIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method involves the use of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate as a starting material. Under an argon atmosphere, wet palladium on carbon (Pd/C) is added to the precursor in tetrahydrofuran (THF) solution. The reaction is stirred at 40°C for 40 hours under 45 psi of hydrogen .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the spirocyclic nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used to study the interactions of spirocyclic compounds with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it has been reported to act as a competitive antagonist of γ-aminobutyric acid type A receptors (GABAARs), showing low cellular membrane permeability . This interaction can modulate the activity of GABAARs, which are involved in various neurological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester
  • 3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride
  • 3,6-Diaza-bicyclo[3.1.1]heptane-3-carboxylic acid tert-butyl ester

Uniqueness

Benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of both benzyl and diazaspiro moieties. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H25ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

benzyl 3,9-diazaspiro[5.5]undecane-3-carboxylate;hydrochloride

InChI

InChI=1S/C17H24N2O2.ClH/c20-16(21-14-15-4-2-1-3-5-15)19-12-8-17(9-13-19)6-10-18-11-7-17;/h1-5,18H,6-14H2;1H

InChI Key

ONDYXBDBVTWDIO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCN(CC2)C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.